N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalene ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-[(naphthalen-2-YL)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can be compared with similar compounds such as:
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide:
Properties
Molecular Formula |
C20H18BrN3O2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H18BrN3O2/c1-26-19-9-7-17(21)10-16(19)12-23-24-20(25)13-22-18-8-6-14-4-2-3-5-15(14)11-18/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
VZHAFJONXANKFO-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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